molecular formula C10H13BrO B3329384 1-(2-Bromoethoxy)-4-ethylbenzene CAS No. 58826-79-2

1-(2-Bromoethoxy)-4-ethylbenzene

Cat. No.: B3329384
CAS No.: 58826-79-2
M. Wt: 229.11 g/mol
InChI Key: LYBYKJDNILLAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethoxy)-4-ethylbenzene is an organic compound with the molecular formula C10H13BrO It is a derivative of benzene, where the benzene ring is substituted with an ethyl group and a 2-bromoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-4-ethylbenzene can be synthesized through the Williamson ether synthesis. This involves the reaction of 4-ethylphenol with 2-bromoethanol in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-4-ethylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding ethoxy compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include ethoxybenzene derivatives.

Scientific Research Applications

1-(2-Bromoethoxy)-4-ethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of new drug candidates, particularly those targeting specific receptors or enzymes.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-ethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the ethoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological studies.

Comparison with Similar Compounds

    1-(2-Bromoethoxy)-2-methoxybenzene: Similar structure but with a methoxy group instead of an ethyl group.

    1-(2-Bromoethoxy)-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.

    1-(2-Bromoethoxy)-2-bromobenzene: Similar structure but with an additional bromine atom on the benzene ring.

Uniqueness: 1-(2-Bromoethoxy)-4-ethylbenzene is unique due to the presence of both an ethyl group and a 2-bromoethoxy group on the benzene ring. This combination of substituents imparts specific chemical and physical properties that are distinct from other similar compounds.

Properties

IUPAC Name

1-(2-bromoethoxy)-4-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBYKJDNILLAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the experimentals described for Example 1 above from 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol and 1-(2-bromoethoxy)-4-ethylbenzene in 51% yield. The reagent 1-(2-bromoethoxy)-4-ethylbenzene was prepared by a similar procedure for the synthesis of 4-chloro-3-fluorophenoxy-ethylbromide in Example 4 above from 4-ethylphenol and 1,2-dibromoethane. EM (calc.): 328.1; MS (ESI) m/e: 329.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethoxy)-4-ethylbenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethoxy)-4-ethylbenzene
Reactant of Route 3
Reactant of Route 3
1-(2-Bromoethoxy)-4-ethylbenzene
Reactant of Route 4
Reactant of Route 4
1-(2-Bromoethoxy)-4-ethylbenzene
Reactant of Route 5
Reactant of Route 5
1-(2-Bromoethoxy)-4-ethylbenzene
Reactant of Route 6
Reactant of Route 6
1-(2-Bromoethoxy)-4-ethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.